Turkesterone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Turkesterone can be extracted from Ajuga turkestanica using solvents like methanol or ethanol. The extraction process typically involves grinding and macerating the plant material, followed by solvent extraction using methods such as Soxhlet extraction or maceration. The extract is then concentrated using a rotary evaporator to remove the solvent and obtain a this compound-rich extract .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ajuga turkestanica and efficient extraction processes. Chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are used to purify the crude extract. The purified this compound is then analyzed using spectroscopic techniques such as UV-Vis, mass spectrometry, and nuclear magnetic resonance (NMR) to confirm its identity and purity .

Analyse Des Réactions Chimiques

Acylation Reactions at C-11α

The 11α-hydroxyl group of turkesterone is a key site for regioselective derivatization. Acylation reactions produce esters with varying chain lengths, impacting biological activity:

Synthetic Procedure

- Protection of 20,22-Diol :

- Acylation :

- Deprotection :

Products and Yields

Protection/Deprotection Strategies

- 20,22-Diol Protection : Phenylboronic acid forms a boronate ester with the 20,22-diol, enabling selective acylation at C-11α .

- Isopropylidene Cleavage : Achieved via acidic hydrolysis (HCl/dioxan), restoring the 2,3-diol without affecting the acyl group .

Biological Implications of Derivatives

- Enhanced Bioactivity : 11α-acyl derivatives retain anabolic properties, with hexanoate (14d ) showing superior stability and receptor interaction .

- SAR Insights : Increasing acyl chain length correlates with altered hydrophobicity and receptor binding, though all derivatives maintain core ecdysteroid activity .

13C NMR Shifts for 11α-Acyl Derivatives

| Carbon Position | This compound | 11α-Acetate | 11α-Propionate | 11α-Butanoate |

|---|---|---|---|---|

| C-11 | 71.2 | 74.7 | 74.8 | 74.9 |

| C-20 | 76.8 | 76.7 | 76.7 | 76.7 |

| C-22 | 78.1 | 78.0 | 78.0 | 78.0 |

| Data from |

Applications De Recherche Scientifique

Biological Effects and Mechanisms of Action

Turkesterone is structurally similar to the insect steroid hormone 20-hydroxyecdysone and exhibits several biological activities that make it a subject of interest in both human health and agricultural applications. Key mechanisms include:

- Protein Synthesis : this compound has been shown to enhance protein synthesis in skeletal muscles and other tissues, which may contribute to muscle growth and recovery post-exercise .

- Adaptogenic Properties : It may help the body adapt to stressors, thereby improving overall resilience and performance during physical activities .

- Anti-Diabetic Effects : Research indicates that this compound can reduce insulin resistance and lower blood glucose levels, making it a candidate for diabetes management .

- Immunomodulatory Effects : this compound has been noted for its ability to stimulate immune function, potentially aiding in disease prevention .

Applications in Sports Nutrition

This compound is increasingly popular as a dietary supplement among athletes and bodybuilders due to its purported anabolic effects. Studies have shown that:

- Muscle Building : A study involving collegiate weightlifters indicated that those supplementing with Ecdysterone (a compound closely related to this compound) experienced significant improvements in strength parameters compared to placebo groups .

- Fat Loss and Performance Enhancement : this compound is marketed for its potential to promote fat loss while preserving lean muscle mass. However, more human data is needed to fully understand its efficacy in this area .

Medical Applications

Research into this compound's therapeutic potential has identified several promising applications:

- Neuroprotective Effects : this compound may protect neuronal cells from apoptosis, suggesting potential benefits for neurodegenerative diseases like Alzheimer's .

- Cardiovascular Health : It has been shown to inhibit inflammation in endothelial cells, indicating a role in cardiovascular health maintenance .

- Liver Health : this compound exhibits hepatoprotective properties, making it relevant for liver-related conditions .

Agricultural Applications

Originally studied for its non-toxic properties to mammals, this compound has potential uses in agriculture:

- Insect Growth Regulation : Due to its hormonal activity on insects, this compound can be explored as a natural insecticide that does not harm mammals or beneficial insects .

- Transgenic Systems : Its specific receptor interactions may allow for developments in transgenic systems for crop improvement or pest resistance strategies .

Case Studies and Research Findings

A summary of notable studies on this compound is presented below:

Mécanisme D'action

Turkesterone exerts its effects by enhancing muscle protein synthesis. It optimizes the mRNA translation process and promotes leucine uptake into muscle cells, leading to a positive nitrogen balance and preventing muscle breakdown . Additionally, it may stimulate the release of luteinizing hormone, indirectly promoting testosterone production .

Comparaison Avec Des Composés Similaires

Structural and Analytical Differences

Turkesterone is often compared to other ecdysteroids, such as Ecdysterone (20-Hydroxyecdysone, 20HE) , Polypodine B , and Makisterone A . Key structural distinctions include:

Key Observations :

- Polypodine B and Makisterone A are lower in abundance in plants like quinoa, which predominantly contains 20HE (4–12× higher concentrations than spinach) .

Muscle Growth and Anabolic Effects

- Ecdysterone : Promotes muscle hypertrophy via ERK/MAPK pathways. A 2021 study showed 48 mg/day increased muscle mass in athletes by 3.1% over 10 weeks .

- Polypodine B: Limited evidence in mammals but shows anti-inflammatory effects in vitro .

Metabolic and Antioxidant Effects

- This compound : Reduces LDL cholesterol by 15–20% in rodent models and improves glucose metabolism .

- Ecdysterone : Mitigates oxidative stress in trained males, lowering creatine kinase (muscle damage marker) by 30% .

- Quinoa Extracts (20HE): Regulate AMPK/PPAR-γ signaling, reducing high-fat-diet-induced obesity in mice .

Receptor Interactions

- This compound has higher affinity for androgen receptors , while Ecdysterone primarily binds ecdysteroid receptors . This difference may explain this compound’s stronger anabolic reputation despite similar molecular backbones.

Efficacy in Pest Control and Toxicity

This compound exhibits notable pesticidal activity, with LC₅₀ values of 16.06–21.64 μg/mL against Prostephanus truncatus and Sitophilus zeamais, outperforming apigenin derivatives . In contrast, R.

Activité Biologique

Turkesterone, a naturally occurring phytoecdysteroid, is primarily derived from plants such as Ajuga turkestanica, Rhaponticum carthamoides, and Spinacia oleracea. It has garnered attention due to its potential biological activities, particularly in enhancing athletic performance, promoting muscle growth, and offering therapeutic benefits for various health conditions. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

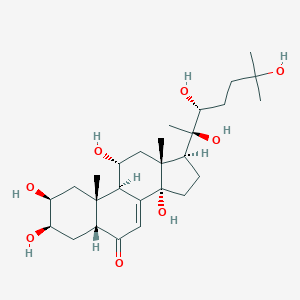

This compound is characterized by its 11α-hydroxyl group and is structurally similar to the insect steroid hormone 20-hydroxyecdysone. Its mechanism of action is believed to involve interaction with the ecdysteroid receptor (EcR), influencing various physiological processes such as protein synthesis, glucose metabolism, and lipid regulation. Research indicates that this compound may enhance ATP synthesis in muscles and promote red blood cell production while exhibiting anti-inflammatory properties .

Biological Activities

1. Muscle Growth and Performance Enhancement

this compound has been shown to stimulate muscle growth by promoting protein synthesis. A study involving healthy males demonstrated that a daily supplementation of 500 mg of this compound for four weeks resulted in significant improvements in body composition, including increased muscle mass .

2. Effects on Metabolism

Research indicates that this compound may have beneficial effects on metabolic disorders. In diabetic animal models, it was observed to reduce hyperglycemia and improve insulin sensitivity without directly affecting insulin secretion . This suggests a potential role in managing diabetes and metabolic syndrome.

3. Antioxidant and Anti-inflammatory Properties

this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers. Additionally, it has shown promise in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases .

4. Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, indicating its potential use as a natural antimicrobial agent .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: this compound Supplementation in Athletes

In a controlled trial involving athletes, participants who supplemented with this compound reported enhanced recovery times post-exercise and improved overall performance metrics compared to a placebo group. This underscores its potential as an ergogenic aid.

Case Study 2: this compound's Role in Diabetes Management

A study focused on the effects of this compound on diabetic rats revealed that administration led to a marked decrease in blood glucose levels and improved lipid profiles. These findings suggest that this compound may provide a dual benefit in both glucose regulation and lipid metabolism .

Q & A

Q. How can multi-step synthesis protocols for Turkesterone derivatives be optimized to enhance bioactivity?

Methodological Answer :

To optimize derivative synthesis, researchers should:

- Step 1 : Start with this compound (compound 1) and introduce protective groups (e.g., phenylboronate at C20/C22) to stabilize reactive sites during subsequent reactions .

- Step 2 : Use selective acylation (e.g., acetyl or propionyl groups at C11α) to modify steric and electronic properties, which may influence receptor binding .

- Step 3 : Employ chromatographic purification (e.g., preparative HPLC) to isolate derivatives (14a-h) and validate structures via NMR and high-resolution mass spectrometry (HRMS) .

- Step 4 : Test bioactivity in dose-response assays (e.g., ecdysone receptor binding or muscle cell hypertrophy models) to correlate structural modifications with functional outcomes .

Q. What methodologies are recommended for validating the purity and stability of this compound in experimental samples?

Methodological Answer :

- Purity Assessment : Use reversed-phase HPLC with UV detection (λ = 242 nm) and compare retention times against certified reference standards. Confirm purity ≥98% via peak integration .

- Stability Testing : Conduct accelerated degradation studies under varying conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation products using LC-MS/MS with a mass accuracy threshold of ≤10 ppm .

- Storage Compliance : Store lyophilized this compound in amber vials at -20°C with desiccants to prevent hydrolysis and photodegradation .

Q. How should researchers design experiments to evaluate the impact of elicitors on this compound biosynthesis in plant cultures?

Methodological Answer :

- Experimental Setup : Use Silene linicola hairy root cultures treated with methyl jasmonate (MeJ) at concentrations (e.g., 50–200 µM) over time courses (3–14 days) .

- Control Groups : Include untreated cultures and solvent-only controls to isolate MeJ-specific effects.

- Analytical Framework : Quantify 20-hydroxyecdysone (20E) and this compound via HPLC-DAD. Calculate fold changes and statistical significance (ANOVA, p<0.05) .

- Data Interpretation : Assess trade-offs between elicitor concentration and inhibitory thresholds (e.g., >200 µM MeJ may suppress overall ecdysteroid synthesis) .

Q. What strategies are effective in resolving contradictory data on this compound’s anabolic effects across in vitro and in vivo models?

Methodological Answer :

- Comparative Analysis : Systematically review dosing regimens (e.g., 50 mg/kg vs. 500 mg/kg in rodents), administration routes (oral vs. intraperitoneal), and endpoints (muscle mass vs. strength) .

- Model Limitations : Address interspecies variability (e.g., insect vs. mammalian ecdysone receptor homology) and in vitro-to-in vivo extrapolation challenges .

- Meta-Analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies, highlighting methodological heterogeneity (e.g., assay sensitivity, sample size) as a source of discrepancies .

Q. What are the best practices for ensuring reproducibility in this compound-related pharmacological studies?

Methodological Answer :

- Protocol Standardization : Pre-register experimental designs (e.g., protocols.io ) detailing cell lines, animal strains, and this compound batch numbers .

- Data Transparency : Publish raw chromatograms, dose-response curves, and statistical outputs in supplementary materials .

- Replication : Collaborate with independent labs to validate key findings using identical materials (e.g., CFN90217-certified this compound) .

Q. How can LC-MS/MS parameters be optimized for simultaneous quantification of this compound and related ecdysteroids?

Methodological Answer :

- Ionization Settings : Use positive electrospray ionization (ESI+) with a capillary voltage of 3.5 kV and source temperature of 300°C .

- Fragmentation Optimization : Set collision energy to 25–35 eV for precursor ions (e.g., [M+H]+ m/z 497.3119 for this compound) to generate diagnostic product ions (e.g., m/z 461.2900, 443.2806) .

- Validation Criteria : Establish linearity (R² ≥0.99), limit of detection (LOD ≤1 ng/mL), and inter-day precision (CV ≤15%) per ICH guidelines .

Q. What ethical considerations are critical when conducting in vivo studies on this compound’s performance-enhancing claims?

Methodological Answer :

- Ethical Approval : Submit study protocols to institutional animal care committees (IACUCs) for review, ensuring compliance with ARRIVE guidelines .

- Dosing Ethics : Avoid supraphysiological doses that induce toxicity; justify dose ranges using prior pharmacokinetic data .

- Transparency : Disclose conflicts of interest (e.g., funding from supplement companies) in publications .

Propriétés

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAGDDNVWTLOM-XHZKDPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-87-0 | |

| Record name | Turkesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turkesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TURKESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.